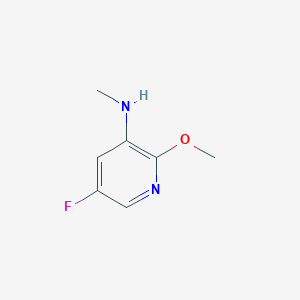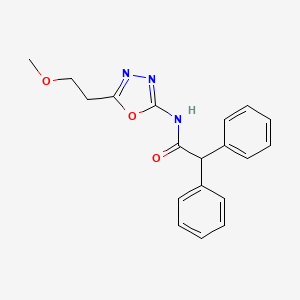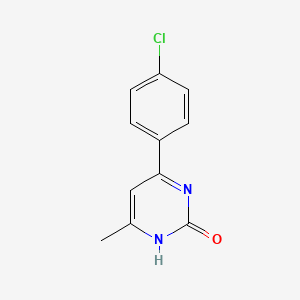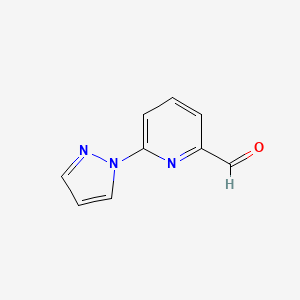
3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine is a heterocyclic compound that combines a pyrrolidine ring with a chromene structure. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine typically involves the reaction of chromene derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where a chromene derivative is reacted with pyrrolidine under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Catalysts and automated systems may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and chromene structure allow it to bind to various biological receptors, potentially inhibiting or activating specific pathways. This interaction can lead to the modulation of biological processes, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar biological activities.
Chromene derivatives: Compounds with a chromene structure that exhibit various biological properties.
Pyrrolidin-1-ylmethyl derivatives: Compounds with a pyrrolidine ring attached to different functional groups.
Uniqueness
3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine is unique due to its combined pyrrolidine and chromene structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine |
InChI |
InChI=1S/C14H18N2O/c15-13-4-3-12-7-11(10-17-14(12)8-13)9-16-5-1-2-6-16/h3-4,7-8H,1-2,5-6,9-10,15H2 |
InChI Key |
RCZRGUGEFOTUPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC3=C(C=C(C=C3)N)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol](/img/structure/B8618494.png)


![2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B8618503.png)









![3-Methyl-4-[(3-fluorobenzyl)oxy]aniline](/img/structure/B8618578.png)
